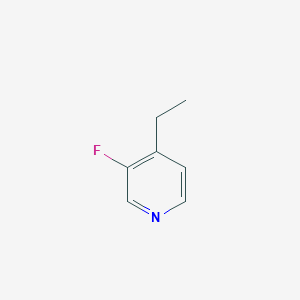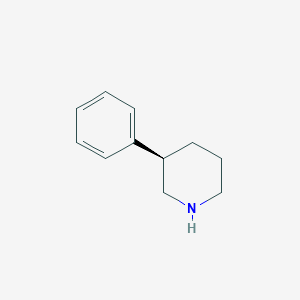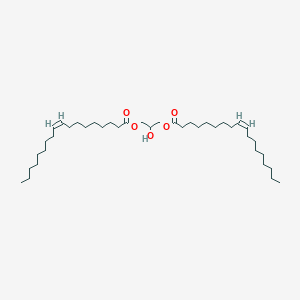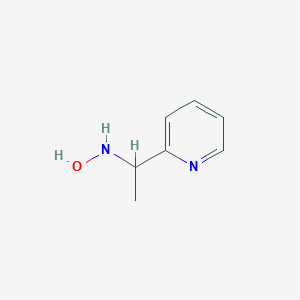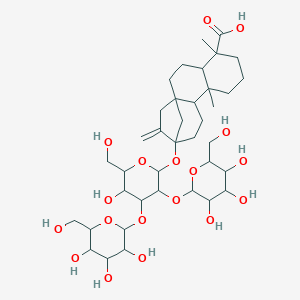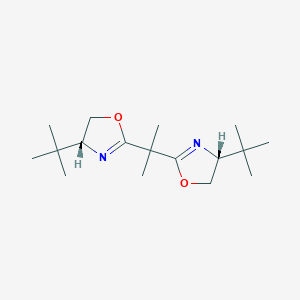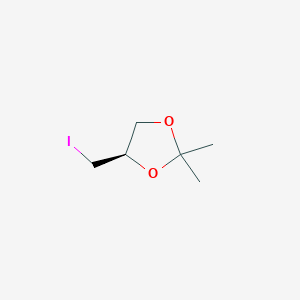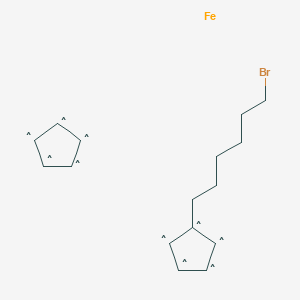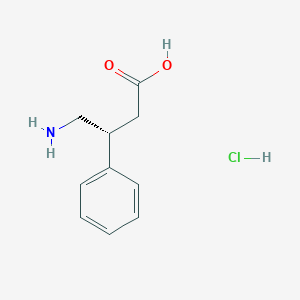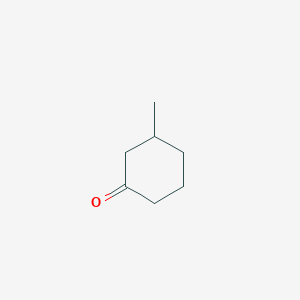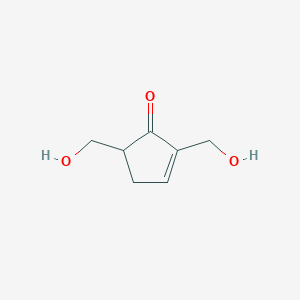![molecular formula C8H6N2O B152410 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde CAS No. 130473-26-6](/img/structure/B152410.png)
1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The specific structure of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde indicates that it is a pyrrole fused with a pyridine ring and possesses an aldehyde functional group at the fifth position.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those similar to 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, has been the subject of various research efforts. For instance, the synthesis of pyrrole-2-carbaldehyde derivatives has been achieved through oxidative annulation and direct Csp3-H to C=O oxidation, starting from aryl methyl ketones, arylamines, and acetoacetate esters . Another approach involves the synthesis of pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines using a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation . Additionally, carbohydrates have been converted into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes through a reaction with primary amines and oxalic acid .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is not directly discussed in the provided papers. However, the synthesis of related compounds provides insight into the complexity and versatility of pyrrole derivatives. For example, the construction of benzo-fused indolizines and pyrrolo[1,2-a]quinolines from 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes demonstrates the potential for creating complex fused ring systems .
Chemical Reactions Analysis
Pyrrole derivatives participate in various chemical reactions. Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have been synthesized and shown to have anion binding properties, which can be tuned through electronic switching . The reactivity of 1H-pyrrole moieties with aldehydes has been explored, leading to the formation of chiral structures and tricyclic products . These studies highlight the reactivity of the pyrrole ring and its potential in forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde are not explicitly detailed in the provided papers. However, the synthesis of similar compounds, such as 2,3-Dihydro-1H-pyrrolizine-7-carbaldehyde , and the development of methods to create pyrrolo[3,4-b]pyridin-5-ones , suggest that pyrrole derivatives can exhibit a range of properties depending on their specific substituents and structural modifications. The solubility and reactivity of these compounds are of particular interest in the context of drug development and the synthesis of functional materials .
科学的研究の応用
Hybrid Catalysts in Synthesis
"1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde" and its derivatives are pivotal in the synthesis of complex heterocyclic compounds, such as pyrano[2,3-d]pyrimidines, which are of significant interest due to their pharmacological properties. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of these scaffolds, highlighting the adaptability and synthetic utility of pyrrolopyridine derivatives in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Versatility in Drug Discovery
The pyrrolidine ring, closely related to pyrrolopyridine structures, demonstrates wide applicability in drug discovery, attributed to its ability to efficiently explore pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. This versatility supports the development of bioactive molecules with significant target selectivity, encompassing a range of therapeutic areas (Li Petri et al., 2021).
Catalytic Synthesis of Pyridines
Catalytic vapor phase synthesis of pyridines from acetaldehyde, formaldehyde, and ammonia using HZSM-5 as a catalyst showcases the synthetic relevance of pyridine derivatives. This process underlines the adaptability and importance of pyrrolopyridine derivatives in catalysis and material science, further emphasizing their role in the development of novel materials and chemicals (Reddy, Srinivasakannan, & Raghavan, 2012).
Bioactive Pyrimidine Derivatives
Pyrimidine derivatives, which share structural similarities with pyrrolopyridine compounds, are extensively used as optical sensors due to their ability to form both coordination and hydrogen bonds. This underscores the importance of pyrrolopyridine derivatives in developing optical sensors with significant biological and medicinal applications, highlighting their potential in sensing technologies and biological research (Jindal & Kaur, 2021).
Medicinal Chemistry and Heterocyclic Compounds
In medicinal chemistry, heterocycles that include pyrrolopyridine derivatives play a crucial role due to their varied biological activities. These compounds form the backbone of many pharmaceuticals targeting central nervous system (CNS) disorders and other diseases, demonstrating the critical role of pyrrolopyridine scaffolds in drug design and discovery (Saganuwan, 2017).
Safety And Hazards
The safety information available indicates that 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-8(6)4-10-7/h1-5,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTJIHCOCNIHLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562536 |
Source


|
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | |
CAS RN |
130473-26-6 |
Source


|
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

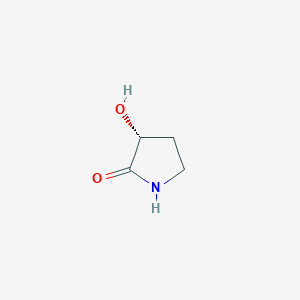
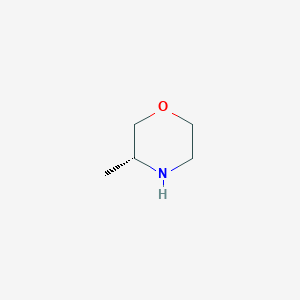
![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)
